molecular formula C12H15N3 B13289971 N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

Cat. No.: B13289971
M. Wt: 201.27 g/mol
InChI Key: YVDAYJQAFFMKAV-UHFFFAOYSA-N
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Description

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 1 and an ethyl group at position 4, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by subsequent functionalization. For instance, the reaction of 1-methyl-4-bromo-pyrazole with aniline in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions have been employed to enhance the efficiency and yield of the synthesis . These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety enhances its potential for various applications, distinguishing it from other pyrazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]aniline

InChI

InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3

InChI Key

YVDAYJQAFFMKAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2=CC=CC=C2

Origin of Product

United States

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